molecular formula C16 H22 Cl N3 O . x Cl H B1148397 Ethanol, 2-​[[4-​[(7-​chloro-​4-​quinolinyl)​amino]​pentyl CAS No. 159358-29-9

Ethanol, 2-​[[4-​[(7-​chloro-​4-​quinolinyl)​amino]​pentyl

Cat. No. B1148397
CAS RN: 159358-29-9
M. Wt: 307.83(free base)
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethanol, 2-​[[4-​[(7-​chloro-​4-​quinolinyl)​amino]​pentyl” is also known as Hydroxychloroquine Sulfate, a salt of hydroxychloroquine (HCQ, Plaquenil), a 4-aminoquinoline based antiviral drug .


Molecular Structure Analysis

The molecular formula of this compound is C18H26ClN3O . It has a molecular weight of 433.95 . The structure includes a 4-aminoquinoline core, which is a common feature in antiviral drugs .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is soluble in water . The melting point is between 238-241°C .

Scientific Research Applications

Pharmaceutical Applications

This compound is used as a pharmaceutical primary standard for the determination of the analyte in pharmaceutical formulations . It’s used in various analytical techniques to ensure the quality and safety of pharmaceutical products .

Biological Research

In biological research, this compound is used in various analytical techniques to determine its presence in biological samples . This helps in understanding its distribution, metabolism, and effects in living organisms .

Antiviral Drug Research

The compound is a salt of hydroxychloroquine (HCQ, Plaquenil), a 4-aminoquinoline based antiviral drug . It’s used in the research and development of antiviral drugs, particularly those targeting malaria .

Synthesis of Heterocycles

The compound is used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles have unique biological activities and are of interest in drug research and development .

Natural and Synthetic Chemistry

The chemistry of quinoline-2,4-diones, which includes this compound, is unique due to their roles in natural and synthetic chemistry . They have biologically and pharmacologically active properties .

Drug Research and Development

The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones, which includes this compound, make them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

Mechanism of Action

Target of Action

The primary targets of Ethanol, 2-​[[4-​[(7-​chloro-​4-​quinolinyl)​amino]​pentyl, also known as Hydroxychloroquine Sulfate , are the human Toll-like receptors TLR7 and TLR9 . These receptors play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns and initiating immune responses.

Mode of Action

Hydroxychloroquine Sulfate interacts with TLR7 and TLR9, inhibiting their activation . This results in a decrease in the production of pro-inflammatory cytokines, which are substances secreted by immune cells that have an effect on other cells. This anti-inflammatory action is beneficial in diseases like rheumatoid arthritis and lupus, where the body’s immune system attacks its own tissues.

Biochemical Pathways

The interaction of Hydroxychloroquine Sulfate with TLR7 and TLR9 affects the biochemical pathways involved in the immune response. By inhibiting these receptors, the compound prevents the activation of the downstream signaling pathways that lead to the production of pro-inflammatory cytokines .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it can be readily absorbed and distributed in the body

Result of Action

The result of Hydroxychloroquine Sulfate’s action is a reduction in inflammation. By inhibiting the activation of TLR7 and TLR9, the compound reduces the production of pro-inflammatory cytokines . This can help to alleviate symptoms in conditions characterized by excessive inflammation, such as rheumatoid arthritis and lupus.

Action Environment

The action of Hydroxychloroquine Sulfate can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH. It is also worth noting that the compound is stored at a temperature of 2-8°C , suggesting that it may be sensitive to heat

Safety and Hazards

The compound may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl] involves the reaction of 7-chloro-4-quinolineamine with 2-bromo-1-pentanol followed by reduction of the resulting intermediate.", "Starting Materials": [ "7-chloro-4-quinolineamine", "2-bromo-1-pentanol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: 7-chloro-4-quinolineamine is reacted with 2-bromo-1-pentanol in the presence of sodium hydroxide to form the intermediate 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl]bromo]ethanol.", "Step 2: The intermediate is then reduced using sodium borohydride in ethanol to form Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl].", "Step 3: The product is then purified using hydrochloric acid to remove any impurities." ] }

CAS RN

159358-29-9

Molecular Formula

C16 H22 Cl N3 O . x Cl H

Molecular Weight

307.83(free base)

synonyms

Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl]amino]-, hydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.